(4-tert-Butyl-benzoylamino)-acetic acid
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Overview
Description
(4-tert-Butyl-benzoylamino)-acetic acid is an organic compound that features a benzoylamino group attached to an acetic acid moiety The presence of the tert-butyl group on the benzene ring adds steric hindrance, which can influence the compound’s reactivity and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-benzoylamino)-acetic acid typically involves the acylation of 4-tert-butylbenzoyl chloride with glycine or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-tert-butylbenzoyl chloride and glycine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
Procedure: The 4-tert-butylbenzoyl chloride is added dropwise to a solution of glycine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butyl-benzoylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine or other reduced forms.
Substitution: The tert-butyl group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-tert-Butyl-benzoylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-benzoylamino)-acetic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the benzoylamino group.
4-tert-Butylbenzylamine: Contains an amine group instead of the acetic acid moiety.
4-tert-Butylbenzoyl chloride: Precursor used in the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid.
Uniqueness
This compound is unique due to the combination of the benzoylamino group and the acetic acid moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-6-4-9(5-7-10)12(17)14-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGSRKOCYEOSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008150 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88449-81-4, 87015-91-6 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-tert-butylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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